![molecular formula C21H21OPS B14593714 Phosphine oxide, diphenyl[1-(phenylthio)propyl]- CAS No. 61173-97-5](/img/structure/B14593714.png)
Phosphine oxide, diphenyl[1-(phenylthio)propyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phosphine oxide, diphenyl[1-(phenylthio)propyl]- is an organophosphorus compound characterized by the presence of a phosphine oxide group attached to a diphenyl structure with a phenylthio propyl substituent
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of phosphine oxide, diphenyl[1-(phenylthio)propyl]- typically involves the reaction of phosphonic esters with Grignard reagents, followed by acid workup. For example, diethylphosphite can react with phenylmagnesium bromide to form the desired phosphine oxide . The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
化学反应分析
Types of Reactions
Phosphine oxide, diphenyl[1-(phenylthio)propyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides with higher oxidation states.
Reduction: Reduction reactions can convert the phosphine oxide back to the corresponding phosphine.
Substitution: The phenylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as diisobutylaluminum hydride (DIBAH) and tetramethyldisiloxane (TMDS) are used.
Substitution: Reagents like alkyl halides and transition metal catalysts facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various phosphine oxides, secondary phosphines, and substituted phosphine derivatives. These products have diverse applications in catalysis and material science.
科学研究应用
Phosphine oxide, diphenyl[1-(phenylthio)propyl]- has several scientific research applications:
Chemistry: It is used as a ligand in transition metal catalysis and in the synthesis of organophosphorus compounds.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to modulate biological pathways.
Industry: It is employed in the production of advanced materials, including polymers and coatings, due to its stability and reactivity.
作用机制
The mechanism of action of phosphine oxide, diphenyl[1-(phenylthio)propyl]- involves its interaction with molecular targets through its phosphine oxide group. This group can form coordination complexes with metal ions, influencing catalytic processes. Additionally, the phenylthio propyl substituent can engage in hydrophobic interactions with biological molecules, affecting their function and activity.
相似化合物的比较
Similar Compounds
Diphenylphosphine oxide: Similar in structure but lacks the phenylthio propyl substituent.
Triphenylphosphine oxide: Contains three phenyl groups attached to the phosphorus atom.
Diethylphosphine oxide: Features ethyl groups instead of phenyl groups.
Uniqueness
Phosphine oxide, diphenyl[1-(phenylthio)propyl]- is unique due to the presence of the phenylthio propyl substituent, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring specific interactions with metal ions and biological molecules.
属性
CAS 编号 |
61173-97-5 |
|---|---|
分子式 |
C21H21OPS |
分子量 |
352.4 g/mol |
IUPAC 名称 |
[phenyl(1-phenylsulfanylpropyl)phosphoryl]benzene |
InChI |
InChI=1S/C21H21OPS/c1-2-21(24-20-16-10-5-11-17-20)23(22,18-12-6-3-7-13-18)19-14-8-4-9-15-19/h3-17,21H,2H2,1H3 |
InChI 键 |
SUWMRUMSPBLYSP-UHFFFAOYSA-N |
规范 SMILES |
CCC(P(=O)(C1=CC=CC=C1)C2=CC=CC=C2)SC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


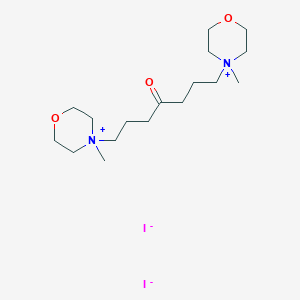
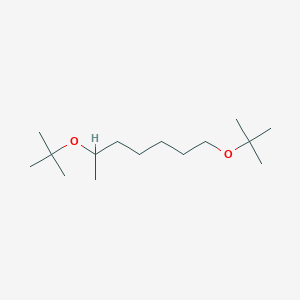

![4-[2-(4-Chlorophenyl)-2-oxoethyl]benzene-1-carboximidamide](/img/structure/B14593670.png)
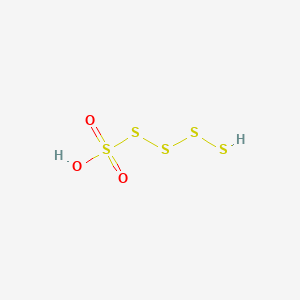
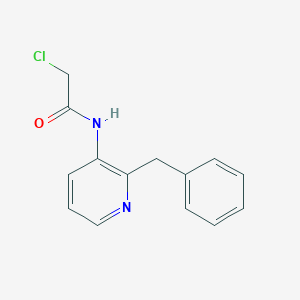
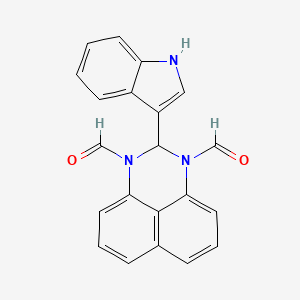


![7-(4-Methylbenzene-1-sulfonyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B14593701.png)

![2-(4-Propylbenzoyl)spiro[cyclopropane-1,2'-indene]-1',3'-dione](/img/structure/B14593716.png)


